molecular formula C8H13NO4 B11713520 2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid

2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid

Cat. No.: B11713520
M. Wt: 187.19 g/mol
InChI Key: RGCMLRRIJOBRLW-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrolidine ring provides a rigid scaffold that can enhance binding affinity and selectivity for target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid is unique due to the combination of the pyrrolidine ring and the ethoxycarbonyl group. This combination provides a balance of rigidity and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-ethoxycarbonylpyrrolidine-1-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-2-13-7(10)6-4-3-5-9(6)8(11)12/h6H,2-5H2,1H3,(H,11,12)

InChI Key

RGCMLRRIJOBRLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)O

Origin of Product

United States

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